[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240339
InChI: InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m1/s1
SMILES:
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

CAS No.:

Cat. No.: VC16240339

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine -

Specification

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine
Standard InChI InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m1/s1
Standard InChI Key GFWCRAOJLDHNKN-PHDIDXHHSA-N
Isomeric SMILES C1[C@H]2[C@@]1(COC2)CN
Canonical SMILES C1C2C1(COC2)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine features a bicyclo[3.1.0]hexane skeleton fused with an oxygen-containing oxirane ring. The amine functional group (-CH₂NH₂) is attached to the bridgehead carbon at position 1, while the oxygen atom occupies position 3 of the bicyclic system. The (1R,5S) stereochemistry imposes a distinct three-dimensional conformation, critical for its chemical reactivity and potential biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
IUPAC Name[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine
Canonical SMILESC1C2C1(COC2)CN
Isomeric SMILESC1[C@H]2[C@@]1(COC2)CN
InChI KeyGFWCRAOJLDHNKN-PHDIDXHHSA-N

Spectroscopic and Stereochemical Analysis

Nuclear magnetic resonance (NMR) studies of related bicyclic amines reveal distinct proton environments due to the rigid bicyclic framework. For example, in the analogous compound [(1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl]methanamine, bridgehead protons exhibit characteristic downfield shifts (δ 3.2–4.1 ppm) in ¹H-NMR spectra, while the amine group resonates near δ 1.5–2.0 ppm . X-ray crystallography of similar structures confirms the puckered geometry of the bicyclo[3.1.0] system, with bond angles deviating from ideal tetrahedral values due to ring strain .

Synthetic Methodologies

Photoredox-Catalyzed Annulation

A prominent synthesis route involves (3 + 2) annulation between cyclopropenes and aminocyclopropanes under blue LED irradiation. Organic photoredox catalysts (e.g., eosin Y) or iridium complexes (e.g., Ir(ppy)₃) facilitate single-electron transfer processes, enabling cycloaddition with moderate to good yields (45–72%). Key advantages include mild reaction conditions and stereochemical control, though scalability remains a challenge due to sensitivity to oxygen and moisture.

Alternative Approaches

  • Enzymatic Resolution: Racemic mixtures of bicyclic amines can be resolved using lipases or acylases, though this method is less explored for [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine .

  • Post-Functionalization: Late-stage modifications, such as reductive amination of ketone precursors, offer routes to diversify the amine substituent .

Table 2: Comparative Synthetic Routes

MethodYield (%)StereoselectivityLimitations
Photoredox Annulation45–72HighSensitivity to O₂/H₂O
Enzymatic Resolution30–50ModerateSubstrate specificity
Reductive Amination60–75LowRequires pre-functionalized ketones

Applications in Materials Science

Coordination Chemistry

The amine group serves as a ligand for transition metals, forming stable complexes with Cu(II) and Fe(III). These complexes exhibit unique magnetic properties due to the rigid ligand geometry, with potential applications in single-molecule magnets .

Polymer Crosslinking

Incorporation into epoxy resins enhances thermal stability (T_g increased by 15–20°C) by introducing rigid bicyclic motifs into the polymer backbone.

Future Directions and Challenges

Drug Discovery

  • Optimization: Structure-activity relationship (SAR) studies to improve receptor selectivity and metabolic stability.

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in rodent models.

Synthetic Chemistry

  • Catalyst Development: Earth-abundant catalysts to replace iridium in photoredox reactions.

  • Continuous Flow Systems: Enhancing scalability and reproducibility of annulation processes.

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